4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate
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Overview
Description
4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-FLUOROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazone linkage, a methoxyphenyl group, and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the condensation of 2-hydroxy-2-phenylacetyl hydrazine with an aldehyde to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxyphenyl 3-fluorobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-FLUOROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The methoxy and fluorobenzoate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the methoxy or fluorobenzoate groups with other functional groups.
Scientific Research Applications
4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-FLUOROBENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate various biochemical processes. Additionally, the methoxyphenyl and fluorobenzoate groups contribute to its binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE
- 4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-FLUOROBENZOATE
Uniqueness
Compared to similar compounds, 4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-FLUOROBENZOATE is unique due to the specific positioning of the fluorine atom on the benzoate group. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C23H19FN2O5 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H19FN2O5/c1-30-20-12-15(14-25-26-22(28)21(27)16-6-3-2-4-7-16)10-11-19(20)31-23(29)17-8-5-9-18(24)13-17/h2-14,21,27H,1H3,(H,26,28)/b25-14+ |
InChI Key |
BKHBJBJFAXCZKV-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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